molecular formula C26H36N4O4 B5234503 1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea

1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea

Cat. No.: B5234503
M. Wt: 468.6 g/mol
InChI Key: PBCUGGDRLQROQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea typically involves the following steps:

    Formation of the Urea Derivative: The reaction between an isocyanate and an amine group to form the urea linkage.

    Substitution Reactions: Introduction of the methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy groups to hydroxyl groups.

    Reduction: Reduction of the urea linkage to form amines.

    Substitution: Replacement of the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(3,5,5-trimethylcyclohexyl)urea: Lacks the additional carbamoyl group.

    1-(2-Hydroxyphenyl)-3-[3-({[(2-hydroxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea: Hydroxy groups instead of methoxy groups.

Uniqueness

1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea is unique due to its specific substitution pattern and the presence of both methoxy and carbamoyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[3-[[(2-methoxyphenyl)carbamoylamino]methyl]-3,5,5-trimethylcyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O4/c1-25(2)14-18(28-24(32)30-20-11-7-9-13-22(20)34-5)15-26(3,16-25)17-27-23(31)29-19-10-6-8-12-21(19)33-4/h6-13,18H,14-17H2,1-5H3,(H2,27,29,31)(H2,28,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCUGGDRLQROQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)NC2=CC=CC=C2OC)NC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.